1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Catalog No.
S3466165
CAS No.
64321-35-3
M.F
C23H30O
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

CAS Number

64321-35-3

Product Name

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

IUPAC Name

1,3-bis(4-tert-butylphenyl)propan-2-one

Molecular Formula

C23H30O

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C23H30O/c1-22(2,3)19-11-7-17(8-12-19)15-21(24)16-18-9-13-20(14-10-18)23(4,5)6/h7-14H,15-16H2,1-6H3

InChI Key

BJZBPRYVJCHAKB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(C)(C)C

Material Science - Organic Field-Effect Transistors (OFETs)

Summary of Application: There is a study that reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance . This offers a novel strategy to design semiconductor polymers for OFET applications .

Methods of Application: The synthesis, characterization, and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers were studied . The specific methods of application or experimental procedures would depend on the particular OFET device being designed and manufactured.

Analytical Methods

Summary of Application: “1,3-Bis(4-(tert-butyl)phenyl)propan-2-one” can be analyzed using various analytical methods, such as NMR, HPLC, LC-MS, and UPLC . These methods can provide valuable information about the compound’s structure and properties.

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one is an organic compound with the molecular formula C23H30OC_{23}H_{30}O. It features a central propan-2-one backbone flanked by two para-tert-butylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry. The compound exhibits a molecular weight of approximately 322.48 g/mol and is characterized by its stability and reactivity due to the presence of bulky tert-butyl groups, which enhance its solubility in organic solvents and influence its interaction with other molecules .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone functional group into an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, utilizing reagents such as bromine or nitric acid under acidic conditions .

Major Products of Reactions

  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Formation of alcohols.
  • Substitution: Formation of substituted phenyl derivatives.

Research has indicated that 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one may possess various biological activities. It has been investigated for its potential interactions with biomolecules, which could lead to therapeutic applications. Preliminary studies suggest it may exhibit anti-inflammatory and antioxidant properties, although further research is required to fully elucidate its biological mechanisms and potential health benefits .

The synthesis of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one typically involves the following methods:

  • Aldol Condensation: A common synthetic route involves the reaction of 4-tert-butylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds through an aldol condensation mechanism followed by dehydration to yield the desired product.
  • Industrial Production: In industrial settings, large-scale aldol condensation reactions are optimized for high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance production efficiency .

Studies on the interactions of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one with various biomolecules have shown promising results. Its structural features allow it to engage in non-covalent interactions such as hydrogen bonding and π–π stacking with proteins and nucleic acids. These interactions may contribute to its observed biological activities, including potential anti-inflammatory effects .

Several compounds share structural similarities with 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1,3-Bis(4-tert-butylphenyl)-2-propanoneSimilar backbone but different substituentsDifferent reactivity due to varied substituents
4,4’-di-tert-butylbenzyl ketoneContains a benzyl group instead of a propanone backboneEnhanced stability due to additional tert-butyl groups
1,3-Di-(4-t-butylphenyl)-acetoneSimilar structure but lacks one carbon in the chainDifferent physical properties due to chain length

Uniqueness

The uniqueness of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one lies in its specific structural arrangement that imparts distinct chemical properties. The bulky tert-butyl groups enhance its stability and reactivity compared to similar compounds, making it particularly valuable in scientific research and industrial applications .

XLogP3

6.5

Dates

Modify: 2023-08-19

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